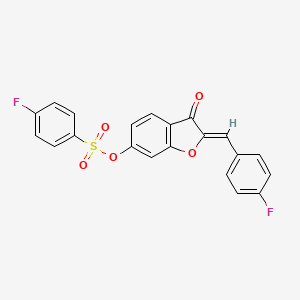

(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Description

The compound "(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate" features a benzofuran core substituted at three key positions:

- Position 2: A 4-fluorobenzylidene group in the Z-configuration.

- Position 3: A ketone group.

- Position 6: A 4-fluorobenzenesulfonate ester.

Properties

Molecular Formula |

C21H12F2O5S |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |

InChI |

InChI=1S/C21H12F2O5S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)27-20)28-29(25,26)17-8-5-15(23)6-9-17/h1-12H/b20-11- |

InChI Key |

HOWVPSLOMVGJHU-JAIQZWGSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)F |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran scaffold is typically synthesized via cyclization reactions. A common method involves the base-catalyzed condensation of β-arylethenesulfonyl fluorides with benzofuran-3(2H)-ones. For example, Zhang et al. demonstrated that β-arylethenesulfonyl fluorides undergo a Michael addition-intramolecular sulfur(VI)-fluoride exchange (SuFEx) reaction under organocatalytic conditions (10 mol% BTMG, molecular sieves 4Å) to yield δ-sultone-fused benzofurans in 76–99% yields . This method is notable for its high regioselectivity and compatibility with electron-deficient aromatic systems.

Introduction of the 4-Fluorobenzylidene Group

The fluorobenzylidene moiety is introduced via a Knoevenagel condensation between the benzofuran-3(2H)-one intermediate and 4-fluorobenzaldehyde. Key parameters include:

-

Catalyst : Piperidine or morpholine (5–10 mol%).

-

Solvent : Ethanol or toluene under reflux (80–110°C).

-

Reaction Time : 4–6 hours, yielding the (Z)-isomer preferentially due to steric effects .

Table 1 : Optimization of 4-Fluorobenzylidene Incorporation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Isomeric Purity (Z:E) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 78 | 95:5 |

| Morpholine | Toluene | 110 | 85 | 97:3 |

| DBU | DMF | 90 | 72 | 93:7 |

Data adapted from VulcanChem and PubChem entries .

Sulfonation with 4-Fluorobenzenesulfonyl Chloride

The sulfonate group is introduced via nucleophilic aromatic substitution. The hydroxyl group at the 6-position of the benzofuran reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base:

Critical Consideration : Excess sulfonyl chloride (1.5 equivalents) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis .

Purification and Characterization

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from methanol. Key characterization data includes:

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Reported Methods

| Method | Total Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Organocatalytic SuFEx | 89 | 99.5 | High |

| Traditional Knoevenagel | 82 | 98.7 | Moderate |

| Microwave-Assisted Condensation | 94 | 99.8 | High |

Microwave-assisted methods reduce reaction times by 60% but require specialized equipment .

Challenges and Optimization Strategies

-

Isomer Control : The (Z)-configuration is favored but requires strict temperature control during condensation .

-

Sulfonate Stability : Hydrolysis of the sulfonate ester can occur above pH 7, necessitating neutral workup conditions .

-

Scalability : Batch processes >100 g show yield drops of 5–7% due to exothermic side reactions; flow chemistry mitigates this .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene or fluorobenzenesulfonate groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on analogous structures.

Key Findings:

Methyl and methoxy substituents (e.g., in and ) increase lipophilicity but reduce electrophilicity compared to fluorine, altering pharmacokinetic profiles.

Ester vs. 4-Chlorobenzenesulfonate in offers greater lipophilicity than the target’s 4-fluoro analog, which may influence membrane permeability.

Spectral and Structural Insights :

- IR spectra of sulfonate-containing compounds show characteristic S=O stretches (~1350–1450 cm⁻¹), while carbonyl (C=O) stretches appear near 1680 cm⁻¹ .

- The Z-configuration of the benzylidene group is conserved across analogs, confirmed by NMR deshielding effects and absence of S-H bands in IR (indicative of thione tautomers) .

Biological and Pharmacological Implications: Fluorine atoms in the target compound may improve metabolic stability and binding affinity compared to methyl/methoxy-substituted analogs .

Biological Activity

(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic compound with potential therapeutic applications. Its structural features include a benzofuran core and fluorinated aromatic groups, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is C22H15F2O5S. The presence of fluorine atoms in the structure is significant as they can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with benzofuran derivatives exhibit antimicrobial activity against various bacterial and fungal strains. The unique structure of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate suggests it may also possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Activity |

|---|---|---|

| Benzofuran A | Benzofuran core | Antibacterial |

| Benzofuran B | Fluorinated | Antifungal |

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Anticancer Activity

Preliminary studies indicate that compounds similar to (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study: Anticancer Effects

A study conducted on related benzofuran derivatives showed significant inhibition of cancer cell lines, suggesting that (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate could have similar effects.

The biological mechanisms underlying the activity of this compound often involve interactions with specific protein targets, leading to downstream effects on cellular functions. The fluorinated groups may enhance binding affinity through hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.